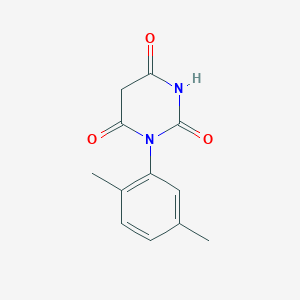
1-(2,5-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione
描述
1-(2,5-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione is a useful research compound. Its molecular formula is C12H12N2O3 and its molecular weight is 232.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(2,5-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound is characterized by a trione functional group and a 2,5-dimethylphenyl substitution on the pyrimidine ring. Its molecular formula is C12H12N2O3, with a molecular weight of 232.23 g/mol . This article explores the biological activity of this compound, focusing on its pharmacological properties and potential therapeutic applications.
The structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C12H12N2O3 |
| Molecular Weight | 232.23 g/mol |
| Purity | 95% |
| IUPAC Name | 1-(2,5-dimethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione |
| InChI Key | FWTKQGSHQFVCDI-UHFFFAOYSA-N |
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : Preliminary studies suggest that compounds with similar structures have shown significant anticancer properties. For instance, pyrimidine derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) cells . The specific activity of this compound against these cell lines remains to be fully elucidated but suggests a potential for development as an antitumor agent.
- Antibacterial Properties : Pyrimidine derivatives are known for their antibacterial activities. While specific data on this compound's antibacterial efficacy is limited, related compounds have demonstrated effectiveness against various bacterial strains . This highlights the need for further investigation into the antibacterial potential of this compound.
- Anti-inflammatory Effects : Some studies have indicated that pyrimidine-based compounds possess anti-inflammatory properties. This could be relevant for therapeutic applications in inflammatory diseases .
The mechanism by which this compound exerts its biological effects involves interactions with various biological targets. These interactions are crucial for understanding how the compound can be optimized for enhanced efficacy. The presence of the 2,5-dimethyl group may influence its lipophilicity and receptor affinity compared to other similar compounds.
Case Studies and Research Findings
A review of literature reveals limited direct studies on this specific compound; however, several related compounds provide insights into its potential:
- Similar Compounds : Research on structurally related pyrimidines indicates that modifications in substitution patterns can lead to significant variations in biological activity. For example:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 1-(3-Dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione | Structure | Different substitution pattern on the phenyl ring |
| 1-(4-Methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione | Structure | Exhibits varying biological activity due to structural differences |
| 1-(Phenyl)pyrimidine-2,4,6(1H,3H,5H)-trione | Structure | Lacks methyl substitutions; serves as a baseline for comparison |
This table illustrates how variations in substitution patterns can influence both biological activity and chemical properties.
属性
IUPAC Name |
1-(2,5-dimethylphenyl)-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-7-3-4-8(2)9(5-7)14-11(16)6-10(15)13-12(14)17/h3-5H,6H2,1-2H3,(H,13,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWTKQGSHQFVCDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C(=O)CC(=O)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















